

Application Note: Quantitative Analysis of Glutarylcarnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Glutaryl carnitine-13C,d3*

Cat. No.: *B12405474*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of glutarylcarnitine (C5DC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Glutarylcarnitine is a key biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1). The presented method offers high specificity and accuracy, crucial for distinguishing glutarylcarnitine from isobaric interferences, a known limitation of flow injection analysis. The simple protein precipitation-based sample preparation protocol and optimized LC-MS/MS parameters make this method suitable for high-throughput analysis in a research setting.

Introduction

Glutaric Acidemia Type I is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. The quantification of glutarylcarnitine in biological matrices is a primary tool for the identification and monitoring of GA1.

Traditional methods like flow injection tandem mass spectrometry, while suitable for newborn screening, lack the specificity to differentiate glutarylcarnitine from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).^{[1][2]} This can lead to false-positive or false-negative

results.[1][2] The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary chromatographic separation for accurate and precise quantification of glutarylcarnitine.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for glutarylcarnitine quantification in human plasma.

Experimental

Materials and Reagents

- Glutarylcarnitine standard (Sigma-Aldrich or equivalent)
- Glutarylcarnitine-(trimethyl-d9) hydrochloride (d9-Glutarylcarnitine) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)
- LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
- Formic acid (Sigma-Aldrich or equivalent)
- Human plasma (BiolVT or equivalent)

Equipment

- Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)
- Analytical balance
- Microcentrifuge
- Pipettes
- Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

- Prepare a 1 mg/mL stock solution of glutarylcarnitine in methanol.

- Prepare a 1 mg/mL stock solution of d9-Glutarylcarnitine in methanol.

Working Standard Solutions:

- Prepare a series of working standard solutions of glutarylcarnitine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
- Prepare a working internal standard (IS) solution of d9-Glutarylcarnitine at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation.

- Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.
- Internal Standard Addition: Add 20 µL of the working internal standard solution to each tube.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
- Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Injection: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

Parameter	Value
Column	Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Instrument dependent, optimize for best signal

Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Cone Voltage (V)
Glutarylcarnitine	276.1	85.1	100	20	30
d9-Glutarylcarnitine (IS)	285.2	94.1	100	20	30

Data Analysis

The quantification of glutarylcarnitine is performed using a targeted data analysis workflow.

- Peak Integration: The chromatographic peaks for glutarylcarnitine and the internal standard are integrated using the instrument's software (e.g., MassLynx, Analyst).
- Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of $1/x$ is typically used.
- Quantification: The concentration of glutarylcarnitine in the plasma samples is calculated from the calibration curve using the measured peak area ratios.

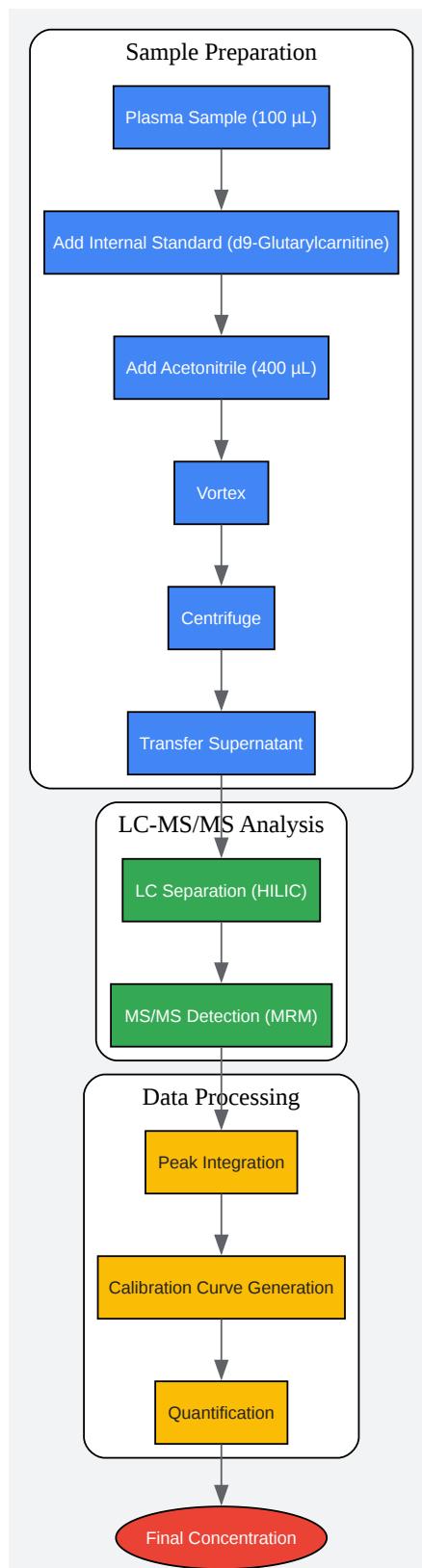
Results and Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Linearity:

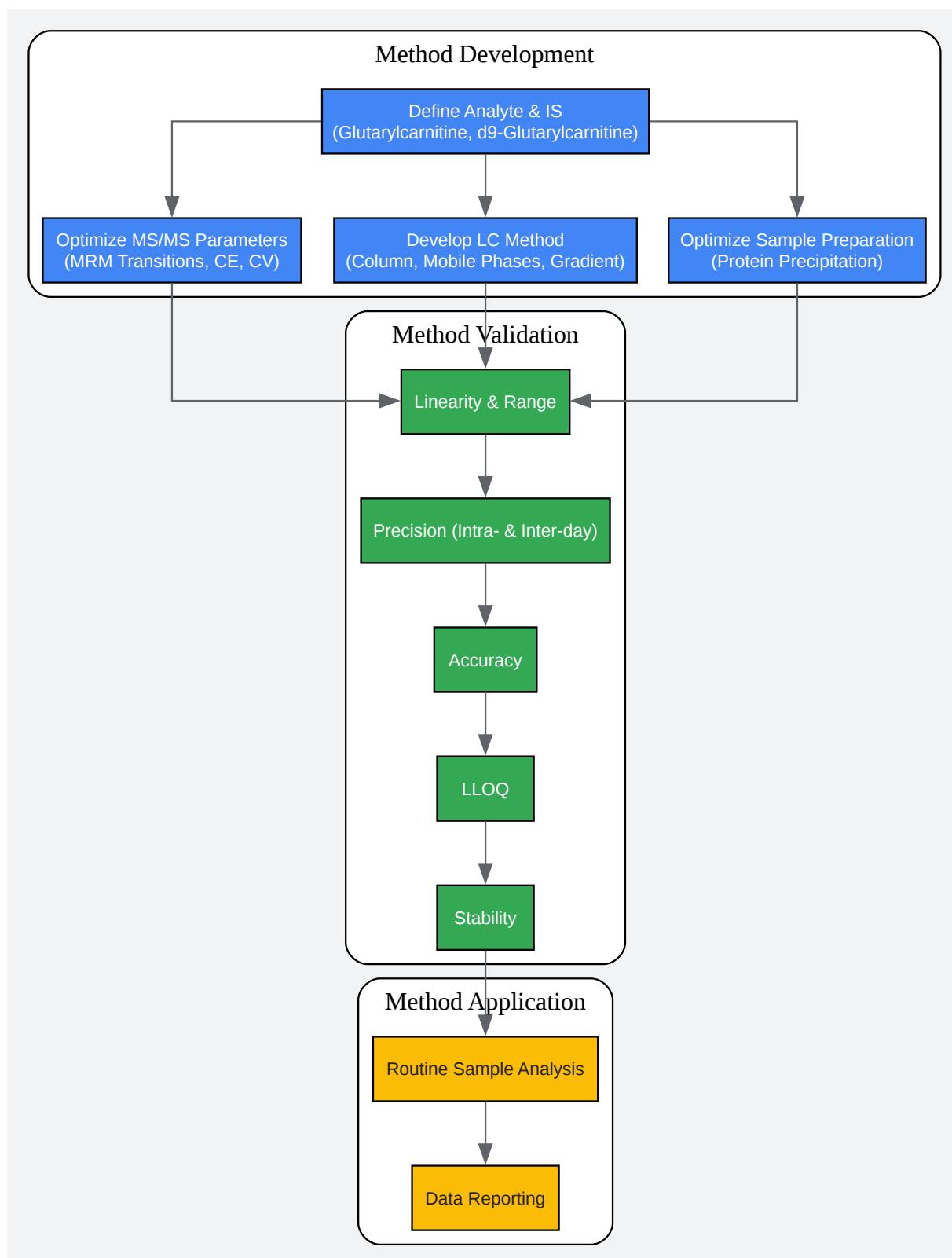
The method demonstrated excellent linearity over a concentration range of 0.05 to 20 μM for glutarylcarnitine. The coefficient of determination (R^2) was consistently >0.99 .

Precision and Accuracy:


The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.

QC Level	Concentration (µM)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	0.15	< 10%	< 10%	90-110%
Medium	1.5	< 10%	< 10%	90-110%
High	15	< 10%	< 10%	90-110%

Lower Limit of Quantification (LLOQ):


The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, was determined to be 0.05 µM.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for glutarylcarnitine quantification.

[Click to download full resolution via product page](#)

Caption: Logical flow of the LC-MS/MS method development and validation process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of glutarylcarnitine in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for research applications requiring the analysis of a large number of samples. This method is a valuable tool for researchers studying Glutaric Acidemia Type I and other related metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Glutarylcarnitine in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12405474#lc-ms-ms-method-development-for-glutarylcarnitine-quantification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com